

m-PEG3-S-PEG3-Boc molecular weight

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Compound of Interest

Compound Name: *m-PEG3-S-PEG3-Boc*

Cat. No.: B3325112

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An in-depth analysis of the molecular weight of **m-PEG3-S-PEG3-Boc** is crucial for researchers in drug development and related scientific fields. This guide provides a detailed breakdown of its constituent components, a plausible synthetic pathway, and the resulting molecular weight.

Understanding the Components

The molecule **m-PEG3-S-PEG3-Boc** is comprised of three key parts:

- **m-PEG3-**: A methoxy-terminated polyethylene glycol chain with three ethylene glycol units.
- **-S-**: A sulfide (thioether) linker.
- **-PEG3-Boc**: A Boc-protected amine-terminated polyethylene glycol chain with three ethylene glycol units.

The final molecular weight is determined by the sum of the masses of these components, accounting for atoms lost during the chemical synthesis process.

Molecular Weight Determination

The molecular weight of the final compound is calculated based on the molecular weights of the precursor molecules and the nature of the chemical reaction that links them. A common and plausible synthetic route involves the reaction of a thiol-functionalized PEG molecule with an activated alcohol of the other PEG molecule.

Compound	Chemical Formula	Molecular Weight (g/mol)
m-PEG3-OH	C7H16O4	164.20[1][2][3][4]
Boc-NH-PEG3-OH	C11H23NO5	249.30[5][6][7][8]
m-PEG3-S-PEG3-Boc	C18H37NO7S	411.55

The calculated molecular weight of **m-PEG3-S-PEG3-Boc** is 411.55 g/mol . This is derived from the molecular formula C18H37NO7S.

Hypothetical Experimental Protocol for Synthesis

The synthesis of **m-PEG3-S-PEG3-Boc** can be achieved through a multi-step process. Below is a representative experimental protocol.

Step 1: Thiolation of Boc-NH-PEG3-OH

- Activation of the hydroxyl group: Dissolve Boc-NH-PEG3-OH in a suitable solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen). Add a base, for example triethylamine, followed by dropwise addition of methanesulfonyl chloride at 0 °C. The reaction is stirred and allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Thiol substitution: In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethylformamide (DMF). The activated Boc-NH-PEG3-OMs from the previous step is then added to the NaSH solution. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC.
- Work-up and purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product, Boc-NH-PEG3-SH, is then purified by column chromatography.

Step 2: Activation of m-PEG3-OH

- The hydroxyl group of m-PEG3-OH is activated, for example, by conversion to a tosylate. m-PEG3-OH is dissolved in pyridine, and p-toluenesulfonyl chloride is added portion-wise at 0

°C.

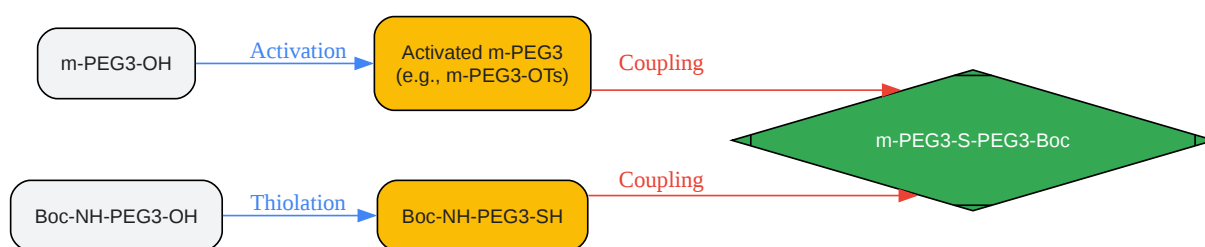
- The reaction is stirred overnight at room temperature.
- The reaction is quenched, and the product, m-PEG3-OTs, is extracted and purified.

Step 3: Thioether formation

- Boc-NH-PEG3-SH is dissolved in a polar aprotic solvent like DMF, and a non-nucleophilic base such as sodium hydride (NaH) is added to deprotonate the thiol, forming a thiolate.
- The activated m-PEG3-OTs is then added to the reaction mixture.
- The reaction is stirred at room temperature until completion, monitored by TLC.
- The final product, **m-PEG3-S-PEG3-Boc**, is obtained after an aqueous work-up and purification by column chromatography.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of **m-PEG3-S-PEG3-Boc**.



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Caption: Synthetic workflow for **m-PEG3-S-PEG3-Boc**.

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